molecular formula C23H20N2O6 B4991516 4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID

4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID

Cat. No.: B4991516
M. Wt: 420.4 g/mol
InChI Key: LPMUIPFHMOGKEV-UHFFFAOYSA-N
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Description

4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID is a complex organic compound that features a morpholine ring, a naphthalene core, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID typically involves multiple steps:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through a Friedel-Crafts acylation reaction, followed by cyclization.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction.

    Formation of the Amide Bond: The amide bond is formed by reacting the naphthalene derivative with an appropriate acyl chloride.

    Attachment of the Benzoic Acid Moiety: The final step involves the coupling of the benzoic acid moiety to the amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the naphthalene core or the benzoic acid moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Research: The compound’s interactions with biological molecules are of interest for understanding its potential biological activities.

Mechanism of Action

The mechanism of action of 4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Morpholin-4-yl-propionyl)-morpholine
  • 3-Methoxy-4-(morpholin-4-yl)aniline

Uniqueness

4-{N-[3-(MORPHOLIN-4-YL)-1,4-DIOXO-1,4-DIHYDRONAPHTHALEN-2-YL]ACETAMIDO}BENZOIC ACID is unique due to its combination of a morpholine ring, a naphthalene core, and a benzoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[acetyl-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O6/c1-14(26)25(16-8-6-15(7-9-16)23(29)30)20-19(24-10-12-31-13-11-24)21(27)17-4-2-3-5-18(17)22(20)28/h2-9H,10-13H2,1H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMUIPFHMOGKEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)C(=O)O)C2=C(C(=O)C3=CC=CC=C3C2=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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